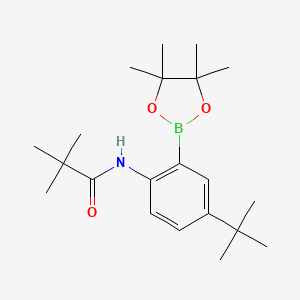

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a complex organic compound that features a tert-butyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves multiple steps. One common approach is the coupling of a boronic acid derivative with an amide precursor under specific conditions. The reaction often requires the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for more efficient and sustainable synthesis compared to traditional batch processes. The use of microreactors can enhance reaction rates, improve yields, and reduce waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide include:

- tert-Butyl 4-vinylphenylcarbamate

- Tetra[p-(4-cyanophenylmethylene imino)]phenyl porphyrin

- Tetra[p-(P-benzylidene)]phenyl porphyrin

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the tert-butyl group and the dioxaborolane moiety. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthesis and material science .

Biological Activity

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological properties of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₇H₂₆BNO₄

- Molecular Weight : 302.41 g/mol

- CAS Number : 470478-90-1

This compound features a tert-butyl group and a dioxaborolane moiety that may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antioxidant Activity : Compounds containing dioxaborolane groups have shown potential in reducing oxidative stress in cellular models. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Neuroprotective Effects : In vitro studies suggest that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. This protection is attributed to the inhibition of inflammatory cytokines and free radicals .

- Enzyme Inhibition : Some studies have reported that similar compounds act as inhibitors of β-secretase and acetylcholinesterase enzymes. This dual inhibition may provide therapeutic benefits in conditions like Alzheimer's disease by preventing the aggregation of Aβ and enhancing cholinergic transmission .

The biological activity of this compound may involve several mechanisms:

- Reduction of Inflammatory Mediators : The compound appears to modulate the release of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ .

- Stabilization of Amyloid Peptides : By stabilizing Aβ peptides and preventing their aggregation into toxic fibrils, this compound could mitigate neurodegenerative processes associated with Alzheimer's disease .

Case Studies and Research Findings

Properties

Molecular Formula |

C21H34BNO3 |

|---|---|

Molecular Weight |

359.3 g/mol |

IUPAC Name |

N-[4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C21H34BNO3/c1-18(2,3)14-11-12-16(23-17(24)19(4,5)6)15(13-14)22-25-20(7,8)21(9,10)26-22/h11-13H,1-10H3,(H,23,24) |

InChI Key |

UPASBOYKPLHJSZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.